An In-Depth Technical Guide to 3,5-Dimethoxyisonicotinic Acid: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 3,5-Dimethoxyisonicotinic Acid: Structure, Synthesis, and Potential Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethoxyisonicotinic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. While direct literature on this specific isomer is not abundant, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed examination of its chemical structure, plausible synthetic routes, and predicted spectroscopic characteristics. Furthermore, potential applications in drug discovery are explored, drawing from the established biological activities of other substituted isonicotinic acid derivatives. This guide is intended to serve as a foundational resource for researchers and developers, offering both theoretical insights and practical methodologies for the synthesis and characterization of 3,5-Dimethoxyisonicotinic acid.
Introduction: The Significance of Substituted Isonicotinic Acids
Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives represent a cornerstone in modern pharmacology and drug design.[1] The pyridine ring, a bioisostere of benzene, imparts unique properties of aqueous solubility, hydrogen bonding capability, and metabolic stability to molecules. The strategic placement of substituents on this core structure allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
The most iconic derivative is isoniazid, a primary drug used in the treatment of tuberculosis. This has spurred extensive research into other isonicotinic acid derivatives, leading to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of methoxy groups, as in the case of 3,5-Dimethoxyisonicotinic acid, can further modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions, making it a compelling scaffold for novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The chemical structure of 3,5-Dimethoxyisonicotinic acid features a pyridine ring with a carboxylic acid group at the 4-position and two methoxy groups at the 3- and 5-positions.
Caption: 2D structure of 3,5-Dimethoxyisonicotinic acid.
| Property | Value | Source |
| IUPAC Name | 3,5-Dimethoxypyridine-4-carboxylic acid | - |
| Molecular Formula | C₈H₉NO₄ | - |
| Molecular Weight | 183.16 g/mol | - |
| CAS Number | Not definitively assigned | - |
| Predicted XLogP3 | 0.8 | Inferred from analogs |
| Predicted Solubility | Sparingly soluble in water, soluble in methanol and DMSO | [4] |
| Physical State | Predicted to be a solid at room temperature | Inferred from analogs |
Synthesis and Purification
Caption: Proposed synthetic workflow for 3,5-Dimethoxyisonicotinic acid.
Experimental Protocol: A Plausible Synthesis
Step 1: Synthesis of 3,5-Dimethoxypyridine
This step is adapted from a known procedure for the methoxylation of dihalopyridines.[5]
-
Dissolve 3,5-dichloropyridine in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium methoxide portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture with stirring, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
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Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3,5-dimethoxypyridine.
Step 2: Synthesis of 3,5-Dimethoxy-4-cyanopyridine
Direct cyanation of pyridines can be challenging. A potential route involves the N-oxidation of 3,5-dimethoxypyridine followed by reaction with a cyanide source.
-
Treat 3,5-dimethoxypyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
React the N-oxide with a cyanating agent like trimethylsilyl cyanide (TMSCN) in the presence of a suitable activator (e.g., dimethylcarbamoyl chloride) to introduce the cyano group at the 4-position.
-
Purify the resulting 3,5-dimethoxy-4-cyanopyridine by column chromatography.
Step 3: Hydrolysis to 3,5-Dimethoxyisonicotinic acid
This is a standard hydrolysis of a nitrile to a carboxylic acid.
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Reflux 3,5-dimethoxy-4-cyanopyridine in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).
-
Monitor the reaction until the disappearance of the starting material.
-
If using a basic solution, acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-Dimethoxyisonicotinic acid.
Spectroscopic and Analytical Characterization
The structural elucidation of 3,5-Dimethoxyisonicotinic acid would rely on a combination of spectroscopic techniques. The following are predicted data based on the structure and known values for similar compounds.
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Singlet for the two equivalent aromatic protons (H-2 and H-6) around δ 8.0-8.5 ppm. A singlet for the six protons of the two equivalent methoxy groups around δ 3.9-4.1 ppm. A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |
| ¹³C NMR | Signals for the quaternary carbons C-3, C-5, and C-4. Signals for the C-2 and C-6 carbons. A signal for the methoxy carbons around δ 55-60 ppm. A signal for the carboxylic carbon around δ 165-175 ppm. |
| IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300). C=O stretch from the carboxylic acid (1680-1720). C-O stretches from the methoxy and carboxylic acid groups (1200-1300 and 1000-1100). Aromatic C=C and C-H stretches. |
| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation may involve the loss of a methoxy group (-31 Da), a methyl group (-15 Da), and the carboxylic acid group (-45 Da). |
Applications in Research and Drug Development
While specific biological activities of 3,5-Dimethoxyisonicotinic acid have not been extensively reported, its structural motifs suggest several promising avenues for research and development.
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Antimicrobial Agents: The isonicotinic acid scaffold is central to the antitubercular drug isoniazid.[6] The introduction of lipophilic methoxy groups could enhance cell permeability and potentially lead to derivatives with activity against various bacterial or fungal strains.
-
Anti-inflammatory Compounds: Numerous derivatives of isonicotinic acid have demonstrated potent anti-inflammatory properties.[2] The 3,5-dimethoxy substitution pattern could be explored for its potential to modulate inflammatory pathways.
-
Enzyme Inhibition: The pyridine nitrogen and the carboxylic acid group can act as key binding elements in the active sites of enzymes.[7] This makes 3,5-Dimethoxyisonicotinic acid an attractive starting point for the design of inhibitors for various enzymatic targets.
-
Materials Science: Pyridine carboxylic acids are known to form coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. The methoxy groups could influence the self-assembly and properties of such materials.
Safety and Handling
Specific safety data for 3,5-Dimethoxyisonicotinic acid is not available. However, based on analogous compounds such as 3,5-dichloroisonicotinic acid, it should be handled with care.[8]
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract.
Always consult a comprehensive Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.
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